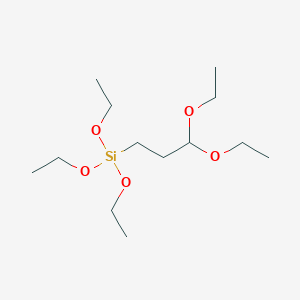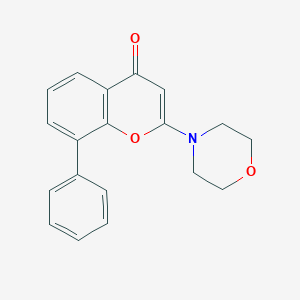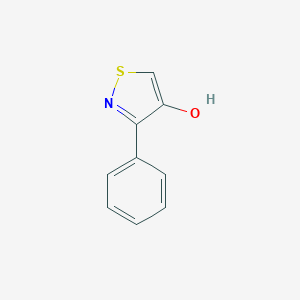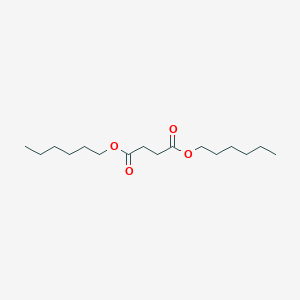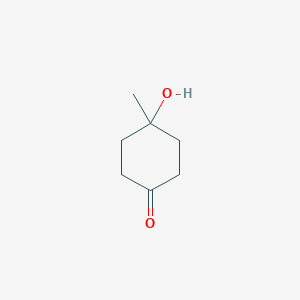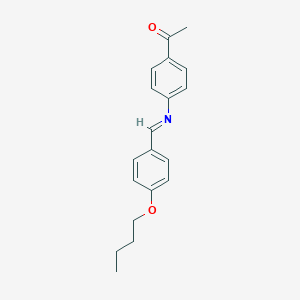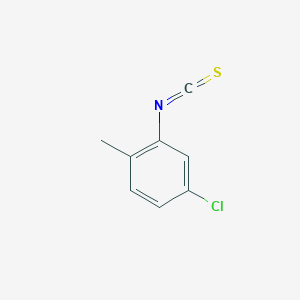![molecular formula C19H26O4 B091538 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone CAS No. 18780-93-3](/img/structure/B91538.png)
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone, also known as Hesperetin ketone, is a flavonoid derivative that has been studied for its potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
Effets Biochimiques Et Physiologiques
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been demonstrated to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone in lab experiments is its potential to act as a lead compound for the development of new drugs and therapies. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone, including its potential applications in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and analogs of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone can be achieved through various methods, including the use of palladium-catalyzed coupling reactions, cyclization reactions, and oxidation reactions. One of the most commonly used methods involves the reaction of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone with ethyl chloroformate and triethylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
Applications De Recherche Scientifique
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and potential biological activities make it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
18780-93-3 |
|---|---|
Nom du produit |
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
Formule moléculaire |
C19H26O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-(5-methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
InChI |
InChI=1S/C19H26O4/c1-11(20)14-16-12(7-9-18(2,3)22-16)15(21-6)13-8-10-19(4,5)23-17(13)14/h7-10H2,1-6H3 |
Clé InChI |
LZGSCKGIGYCNAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
SMILES canonique |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
Synonymes |
1-(3,4,7,8-Tetrahydro-5-methoxy-2,2,8,8-tetramethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-yl)ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




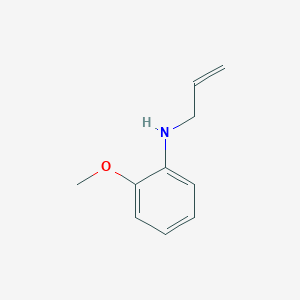
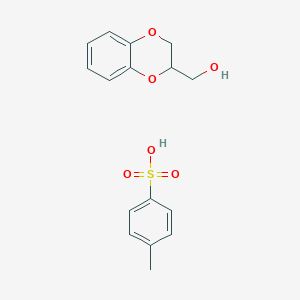
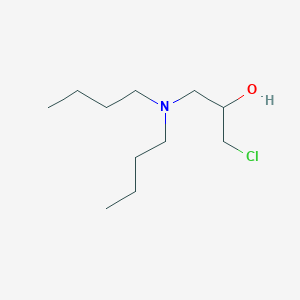
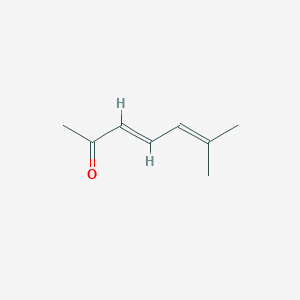
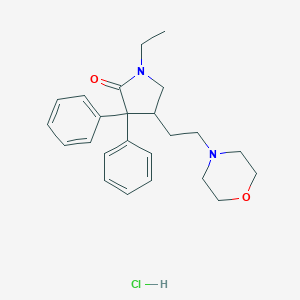
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
